molecular formula C21H23NO4S B12090483 2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid

2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid

Cat. No.: B12090483
M. Wt: 385.5 g/mol
InChI Key: GKYIONYOYVKKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid is a structurally complex small molecule characterized by a propanoic acid backbone substituted with a benzoylsulfanylmethyl group and a 3-phenylbutanoyl moiety. Its IUPAC name reflects the presence of a sulfur-containing benzoyl group (benzoylsulfanylmethyl) and a phenyl-substituted butanoyl chain.

Key attributes include:

  • Molecular formula: C₂₇H₂₅N₂O₄S (calculated based on structural analogs in ).
  • Functional groups: Benzoylsulfanylmethyl (electron-withdrawing), phenylbutanoyl (hydrophobic), and propanoic acid (carboxylic acid for solubility).
  • Synthetic relevance: Similar compounds are synthesized via carboxamide coupling or tert-butoxycarbonyl (Boc)-protected intermediates, as seen in .

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

GKYIONYOYVKKQI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mixanpril is synthesized from RB 105, which is chemically known as N-[(2S,3R)-2-mercaptomethyl-1-oxo-3-phenylbutyl]-(S)-alanine. The synthesis involves the preparation of RB 105 followed by its conversion into the lipophilic prodrug Mixanpril. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Mixanpril involves large-scale synthesis of RB 105, followed by its conversion into Mixanpril. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production methods are designed to be cost-effective and scalable to meet the demands of clinical investigations .

Chemical Reactions Analysis

Types of Reactions

Mixanpril undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Mixanpril may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Mixanpril has a wide range of scientific research applications, including:

Mechanism of Action

Mixanpril exerts its effects by inhibiting both ACE and NEP. ACE inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. NEP inhibition prevents the breakdown of atrial natriuretic peptide (ANP), leading to increased diuresis and natriuresis. The combined effect of these actions results in a significant reduction in blood pressure and improved fluid balance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to carboxamide derivatives, fluorinated analogs, and sulfur-containing peptides (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance References
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid (Target) C₂₇H₂₅N₂O₄S ~489.6 g/mol Benzoylsulfanylmethyl, phenylbutanoyl Enzyme inhibition, metabolic stability
2-BMCA (Carboxamide derivative) C₂₀H₂₅N₂O₄S 413.5 g/mol Cyclohexylcarbamoyl, methylsulfanyl In vitro enzyme interactions
BD19832 ((R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid) C₉H₉F₂NO₂ 213.2 g/mol Difluorophenyl, amino acid backbone Fluorine-enhanced binding affinity
2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid C₂₇H₂₈N₂O₆S 532.6 g/mol Benzylsulfanyl, hydroxyphenyl Improved solubility, tyrosine mimicry
Key Observations:

Sulfur-containing groups: The target compound and 2-BMCA () both feature sulfur atoms, which may enhance thiol-mediated binding or redox activity.

Fluorination effects : BD19832 () incorporates difluorophenyl groups, which increase electronegativity and metabolic stability compared to the target’s unfluorinated phenyl group. Fluorinated analogs often exhibit enhanced pharmacokinetic profiles .

Hydroxyphenyl substitution: The compound in includes a 4-hydroxyphenyl group, improving water solubility via hydrogen bonding. This contrasts with the target’s purely hydrophobic phenylbutanoyl chain, suggesting divergent applications (e.g., solubility vs. membrane penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.